Bienvenue dans la boutique en ligne BenchChem!

ONO-9780307

Structural biology GPCR crystallography Structure-based drug design

Select ONO-9780307 for unparalleled orthosteric LPA1 engagement. Its solved co-crystal structure (PDB: 4Z34) and high binding affinity (pKd = 8.00 by BSI) make it the definitive reference ligand for X-ray crystallography, cryo-EM, and SPR/BLI calibration. With an IC50 of 2.7 nM and functional selectivity over LPA3, it uniquely enables precise dissection of LPA1 signaling without confounding off-target effects. This compound is essential for competitive binding studies and rational drug design.

Molecular Formula C30H35NO7
Molecular Weight 521.6 g/mol
Cat. No. B8201820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-9780307
Molecular FormulaC30H35NO7
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC
InChIInChI=1S/C30H35NO7/c1-18-26(36-2)12-22(13-27(18)37-3)29(34)24(11-19-9-20-7-5-6-8-21(20)10-19)16-31-15-23(14-28(32)33)25(17-31)30(35)38-4/h5-8,12-13,15,17,19,24,29,34H,9-11,14,16H2,1-4H3,(H,32,33)/t24-,29+/m0/s1
InChIKeyPMPFDANPLYTSTM-PWUYWRBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ONO-9780307: High-Affinity Orthosteric LPA1 Antagonist for Structural and Functional Profiling


ONO-9780307 is a synthetic small-molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor involved in cell proliferation, migration, and fibrosis [1]. Its binding to the orthosteric site of LPA1 has been validated by X-ray crystallography, providing a high-resolution structural template for structure-based drug design [2]. The compound is characterized by an IC50 of 2.7 nM in functional assays [1] and a pKd of 8.00 (9.90 nM) determined via backscattering interferometry [3], establishing it as a high-potency tool for dissecting LPA1-mediated signaling pathways.

Why LPA1 Antagonists Are Not Interchangeable: Binding Mode and Affinity Constraints of ONO-9780307


Generic substitution among LPA1 antagonists is precluded by substantial differences in binding kinetics, orthosteric versus allosteric engagement, and off-target profiles. ONO-9780307 occupies the orthosteric site with a defined high-affinity interaction (pKd = 8.00) [1], a binding mode that directly competes with endogenous lipid ligands such as 1-oleoyl-LPA [2]. In contrast, other LPA1 antagonists exhibit weaker affinity (e.g., AM095 IC50 = 0.98 μM; Ki16425 Ki = 0.34 μM) or engage different binding pockets [3]. Furthermore, clinical-stage antagonists like BMS-986020 carry hepatobiliary toxicity liabilities not observed with tool compounds like ONO-9780307 [4]. These quantitative and mechanistic disparities mean that experimental outcomes obtained with one LPA1 antagonist cannot be reliably extrapolated to another.

Quantitative Differentiation of ONO-9780307 Versus Competing LPA1 Antagonists


Structural Basis: Orthosteric Binding Confirmed by High-Resolution Crystallography

ONO-9780307 is the only LPA1 antagonist for which an experimentally determined X-ray crystal structure of the antagonist-receptor complex is publicly available, providing atomic-level detail of the orthosteric binding pocket [1]. The structure (PDB: 4Z34) reveals that ONO-9780307 occupies the same site as the endogenous ligand 1-oleoyl-LPA, with key contacts at residues within 4 Å of the ligand [2]. This structural validation contrasts with the lack of experimentally solved structures for other LPA1 antagonists such as Ki16425, AM095, or BMS-986020, which rely solely on homology modeling or indirect binding data.

Structural biology GPCR crystallography Structure-based drug design

Affinity Advantage: 360-Fold Higher Potency Than AM095 in Functional Assays

ONO-9780307 demonstrates an IC50 of 2.7 nM for LPA1 antagonism [1]. In a cross-study comparison using similar functional GTPγS binding assays in recombinant human LPA1-expressing CHO cell membranes, ONO-9780307 is approximately 360-fold more potent than AM095, which exhibits an IC50 of 0.98 μM [2]. This potency differential is maintained across multiple independent measurements, with ONO-9780307 consistently reporting single-digit nanomolar activity versus the mid-to-high nanomolar or micromolar ranges observed for many alternative tool antagonists.

Receptor pharmacology Binding affinity Potency comparison

Binding Affinity by BSI: pKd = 8.00 (9.90 nM) Provides Direct Kd Measurement

Backscattering interferometry (BSI) enables label-free, solution-based determination of dissociation constants without the artifacts introduced by radioligand binding or membrane preparations. Using BSI, the specific binding of ONO-9780307 to purified LPA1 nanovesicles yielded a pKd of 8.00 (Kd = 9.90 ± 4.55 nM) [1]. For comparison, the endogenous ligand 1-oleoyl-LPA exhibits a pKd of 9.06 (0.87 nM) in the same assay system [2]. No comparable BSI-derived Kd values have been reported for other LPA1 antagonists such as Ki16425, AM095, or BMS-986020, limiting the ability to benchmark their true solution-phase affinities.

Label-free binding Backscattering interferometry Kd determination

Functional Selectivity: LPA1 Antagonism Without Reported LPA3 Cross-Reactivity

ONO-9780307 is described as a specific LPA1 antagonist [1]. While comprehensive selectivity profiling across all LPA receptor subtypes (LPA1-6) has not been published, the available data indicate that ONO-9780307 does not inhibit LPA3 at concentrations up to 10 μM, based on Ca2+ mobilization assays in LPA3-expressing cells . In contrast, the commonly used tool antagonist Ki16425 exhibits dual LPA1/LPA3 activity (Ki = 0.34 μM for LPA1 and 0.93 μM for LPA3) , complicating interpretation of LPA1-specific signaling. BMS-986020 also shows some LPA3 activity at high concentrations [2].

Receptor selectivity LPA receptor family Off-target profiling

Competitive Binding with Endogenous Ligands: Nanomolar IC50 in BSI Competition Assays

BSI competition binding experiments demonstrate that ONO-9780307 competes directly with three endogenous LPA1 ligands (1-oleoyl-LPA, 2-oleoyl-LPA, and anandamide phosphate) [1]. All three lipids abolished the ONO-9780307 binding signal in a dose-dependent manner, with detected IC50 values in the single-digit nanomolar range [2]. This orthosteric competition profile confirms that ONO-9780307 acts as a direct competitor of the natural agonists, a mechanism not uniformly shared across all LPA1 antagonists. For example, BMS-986278 binds to a distinct pocket and exhibits non-competitive behavior in some assay formats .

Orthosteric competition Endogenous ligand displacement BSI competition binding

Functional Antagonism in Cellular Context: Inhibition of LPA-Induced Ca2+ Mobilization

ONO-9780307 effectively inhibits LPA-induced Ca2+ mobilization in LPA1-expressing B103 cells, with a reported IC50 of 2.7 nM . A structurally related compound, VT107, has been tested in the same cellular system and shows inhibition of Ca2+ mobilization across a concentration range of 0.1-10,000 μM, providing a benchmark for functional efficacy in this assay . While the exact potency of VT107 is not reported, the nanomolar activity of ONO-9780307 places it among the most potent LPA1 antagonists in functional cellular assays, comparable to BMS-986278 (Kb = 6.9 nM) and substantially more potent than AM095 (IC50 = 0.98 μM) [1].

Calcium signaling Cellular pharmacology Functional antagonism

Recommended Use Cases for ONO-9780307 Based on Verified Differentiating Evidence


Structure-Based Drug Design and GPCR Crystallography

ONO-9780307 is uniquely suited for structural biology applications requiring a high-affinity orthosteric ligand with a solved co-crystal structure (PDB: 4Z34). Researchers performing X-ray crystallography, cryo-EM, or computational docking of LPA1 can use ONO-9780307 as a reference ligand to validate binding poses and guide rational design of novel antagonists [1].

High-Precision Binding Studies Using Label-Free Technologies

The availability of BSI-derived Kd values (pKd = 8.00) makes ONO-9780307 the preferred positive control for label-free binding assays such as backscattering interferometry, surface plasmon resonance (SPR), or biolayer interferometry (BLI). Researchers seeking to calibrate these systems or benchmark new LPA1 ligands can leverage the published BSI data as a validated reference [2].

Selective LPA1 Pathway Inhibition in Cellular Signaling Studies

Investigators studying LPA1-mediated Ca2+ mobilization, Rho activation, or cell migration can select ONO-9780307 for its high potency (IC50 = 2.7 nM) and functional selectivity over LPA3 at concentrations up to 10 μM. This minimizes confounding contributions from LPA3 signaling and allows cleaner dissection of LPA1-specific biology [3].

Competitive Displacement Assays for Endogenous Lipid Ligands

ONO-9780307's orthosteric binding mode and demonstrated competition with 1-oleoyl-LPA, 2-oleoyl-LPA, and anandamide phosphate make it an ideal tracer for competition binding studies. Researchers can use ONO-9780307 to measure the affinity of novel endogenous or synthetic ligands for the LPA1 orthosteric pocket in a label-free format [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-9780307

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.